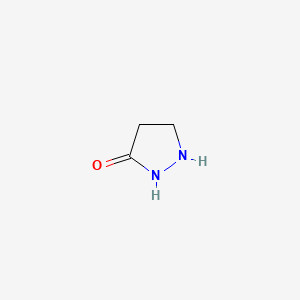

Pyrazolidin-3-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGRWYRVNANFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144928 | |

| Record name | 3-Pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-72-7 | |

| Record name | 3-Pyrazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Research Findings

Synthetic Methodologies and Research Examples

Several key synthetic approaches have been established for accessing this compound scaffolds:

From α,β-Unsaturated Esters: Reaction of α,β-unsaturated esters with hydrazine (B178648) hydrate (B1144303) is a common route. For instance, Scheme 1 in the literature illustrates the synthesis of various 3-pyrazolidinones (4a–i) via this method arkat-usa.org. A specific example involves the "ring switching" transformation of 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate, yielding 5-(2-hydroxyethyl)this compound (B575805) (7a) in quantitative yield arkat-usa.org.

From β-Sulfonyloxy Esters: β-Sulfonyloxy esters also serve as suitable substrates for the preparation of pyrazolidin-3-ones arkat-usa.org.

From Amino Acid Derivatives: Non-racemic pyrazolidin-3-ones can be synthesized from chiral amino acids like L-phenylalanine. For example, N-Cbz-(S)-3-phenylalanine was converted to a β-keto ester in 43% yield arkat-usa.org.

Mechanochemical Synthesis: An efficient, solvent-free method for synthesizing 1-(4-chlorophenyl)this compound (B1363979) has been developed using ball milling, reacting 4-chlorophenyl hydrazine and methyl acrylate (B77674) in the presence of a base researchgate.net.

Synthesis of Pyrazolidin-3,5-diones: These related compounds can be synthesized via anodic N-N bond formation from dianilides nih.gov or through grindstone methods using enzymes researchgate.net.

α,β-Unsaturated Esters as Precursors

Key Research Findings and Yield Data

Research into this compound chemistry has yielded various important findings, including the development of efficient synthetic protocols with good yields:

The synthesis of this compound (4) from methyl acrylate and hydrazine hydrate, followed by N-Boc protection, yielded the protected product in 72% rsc.org.

Subsequent electrophilic quench of the protected this compound with alkylating agents provided the corresponding derivatives (9a–d) in reasonable yields of 55–63% rsc.org.

The chemoenzymatic synthesis of chiral 2-aryl-5-carboxylpyrazolidin-3-ones achieved yields ranging from 46% to 80% with excellent enantiomeric excess (> 99%) acs.org.

The synthesis of 5-(2-hydroxyethyl)this compound (7a) from 5,6-dihydro-2H-pyran-2-one and hydrazine hydrate proceeded in quantitative yield arkat-usa.org.

The preparation of racemic 4-benzyloxycarbonylamino-3-pyrazolidinone (4j) from methyl N-benzyloxycarbonyl-O-tosylserinate and hydrazine hydrate has also been reported arkat-usa.org.

Table 1: Representative Synthesis Routes for this compound Derivatives

| Starting Materials | Reaction Conditions | Product Class/Example | Typical Yield | Reference |

| α,β-Unsaturated esters, Hydrazine hydrate | Varied (e.g., reflux in alcohol) | 3-Pyrazolidinones (4a–i) | Good | arkat-usa.org |

| 5,6-Dihydro-2H-pyran-2-one, Hydrazine hydrate | Room temperature, Ethanol | 5-(2-Hydroxyethyl)this compound (7a) | Quantitative | arkat-usa.org |

| Methyl N-benzyloxycarbonyl-O-tosylserinate, Hydrazine hydrate | Varied | 4-Benzyloxycarbonylamino-3-pyrazolidinone (4j) | Not specified | arkat-usa.org |

| L-Phenylalanine derivative | Multi-step, including β-keto ester formation | Non-racemic pyrazolidin-3-ones | Varied | arkat-usa.org |

| 4-Chlorophenyl hydrazine, Methyl acrylate | Solvent-free, ball milling, base catalyst | 1-(4-Chlorophenyl)this compound | Not specified | researchgate.net |

| Arylhydrazines, Fumarate | EDDS lyase catalyzed hydroamination, followed by acid-catalyzed cyclization | Chiral 2-aryl-5-carboxylpyrazolidin-3-ones | 46–80% | acs.org |

| Methyl acrylate, Hydrazine hydrate, then Boc protection | Cyclization, then N-Boc protection | This compound (4) | 72% | rsc.org |

Compound List

Cascade Reactions in this compound Synthesis

Cascade reactions, also known as domino or tandem reactions, offer an efficient route to complex molecules by performing multiple transformations in a single synthetic operation without isolation of intermediates. This approach significantly reduces reaction time, solvent usage, and waste generation.

Michael/Intramolecular Transamidation Reactions

A notable cascade strategy for this compound synthesis involves the combination of a Michael addition followed by an intramolecular transamidation. This sequence is particularly effective when using activated methylene (B1212753) compounds, such as 3-phenacylidene-2-indolinone derivatives, as Michael acceptors and hydrazines as nucleophiles researchgate.netresearchgate.netsciprofiles.com. The reaction typically proceeds via the initial conjugate addition of the hydrazine (B178648) to the α,β-unsaturated system, forming an intermediate that then undergoes intramolecular cyclization through transamidation to yield the this compound ring researchgate.netresearchgate.netsciprofiles.com.

Research has demonstrated that this cascade can be highly diastereoselective, especially when employing specific substituents on the starting materials. For instance, the reaction of 3-phenacylidene-2-indolinone derivatives bearing a trifluoromethyl group with hydrazines has been reported to yield the corresponding this compound derivatives in good to high yields with excellent diastereoselectivity researchgate.netsciprofiles.com. These functionalized pyrazolidin-3-ones serve as valuable intermediates for further synthetic elaborations researchgate.netsciprofiles.com.

Another example of a cascade reaction involves the aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes, leading to pyrazolidine (B1218672) derivatives beilstein-journals.orgnih.gov. This methodology, often catalyzed by organocatalysts, can achieve high diastereoselectivity and enantioselectivity beilstein-journals.orgnih.gov. For instance, using chiral pyrrolidine (B122466) catalysts in the reaction of α-substituted enals with hydrazines can lead to functionalized 3-hydroxypyrazolidine derivatives with high enantiomeric excess nih.gov. The specific choice of catalyst and reaction conditions, such as temperature and solvent, significantly influences the stereochemical outcome nih.gov.

Table 1: Examples of Michael/Intramolecular Transamidation Cascade Reactions

| Michael Acceptor Derivative | Nucleophile | Catalyst/Conditions | Product Type | Yield | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|---|

| 3-phenacylidene-2-indolinone (trifluoromethyl-substituted) | Hydrazine | Not specified (typically mild conditions) | This compound | Good to High | Excellent | researchgate.netsciprofiles.com |

| α,β-unsaturated aldehyde | Disubstituted hydrazine | Chiral pyrrolidine catalyst | 3-Hydroxypyrazolidine | Moderate to High | High | beilstein-journals.orgnih.gov |

Enantioselective and Diastereoselective Synthesis of Chiral Pyrazolidin-3-ones

The synthesis of chiral pyrazolidin-3-ones is crucial for applications in medicinal chemistry and asymmetric catalysis, as the stereochemistry often dictates biological activity or catalytic efficiency.

Chiral Auxiliaries and Templates in Stereoselective Synthesis

Chiral auxiliaries are molecules that are temporarily attached to a substrate to induce stereoselectivity in a chemical reaction sigmaaldrich.cnwikipedia.org. After the desired stereochemical transformation, the auxiliary is removed and can often be recovered and reused. In the context of this compound synthesis, chiral auxiliaries can be employed to control the stereochemistry at the newly formed stereocenters.

While specific examples of chiral auxiliaries directly used in the formation of the this compound ring itself are less common in the provided literature, the principles of chiral auxiliary-mediated synthesis are broadly applicable. For instance, chiral auxiliaries derived from amino acids or other chiral pool sources can be used to construct chiral building blocks that are subsequently incorporated into this compound structures nih.govarkat-usa.orgresearchgate.net. The use of camphor-derived pyrazolidinones as chiral auxiliaries in other stereoselective reactions has also been reported, highlighting the utility of the pyrazolidinone scaffold itself in asymmetric synthesis researchgate.net.

Non-Racemic Pyrazolidin-3-ones from L-Phenylalanine

A direct and effective method for synthesizing non-racemic pyrazolidin-3-ones utilizes chiral starting materials from the chiral pool, such as L-phenylalanine nih.govarkat-usa.orgresearchgate.net. L-phenylalanine, a readily available chiral amino acid, can be transformed through a series of steps into this compound derivatives with defined stereochemistry.

A reported four-step synthesis describes the preparation of novel diastereomeric L-phenylalanine-derived pyrazolidin-3-ones nih.govresearchgate.net. This approach involves converting L-phenylalanine into a suitable precursor, such as a β-keto ester, which then undergoes cyclization with a hydrazine source. The absolute configuration of the stereogenic centers, particularly at C(5), has been unambiguously determined using X-ray crystallography and chemical interconversions nih.govresearchgate.net. These L-phenylalanine-derived pyrazolidinones have also been explored as potential organocatalysts, demonstrating their utility beyond being mere synthetic targets nih.govresearchgate.net.

Table 2: Synthesis of Chiral Pyrazolidin-3-ones from L-Phenylalanine

| Starting Material | Key Intermediate | Synthesis Steps | Stereochemical Control | Product Type | Reference |

|---|---|---|---|---|---|

| L-Phenylalanine | β-keto ester | Four steps | Diastereoselective, absolute configuration determined | Diastereomeric pyrazolidin-3-ones | nih.govresearchgate.net |

:

Transformations on the Pyrazolidinone Ring System

The reactivity of the this compound ring is largely dictated by the presence of two nitrogen atoms and a carbonyl group, which can all serve as sites for functionalization.

Functionalization at Ring Nitrogen Atoms

Due to the cyclic hydrazide structure, the two nitrogen atoms, N(1) and N(2), exhibit distinct reactivity. arkat-usa.org The N(1) position is generally more basic and nucleophilic, making it the primary site for reactions with electrophiles. arkat-usa.orgresearchgate.net

Stepwise functionalization of the this compound core is a common strategy. For instance, a five-step synthesis of fully substituted (4R,5R)-4-aminopyrazolidin-3-ones involves initial reductive alkylation at the N(1) position. arkat-usa.orgresearchgate.net This is followed by alkylation of the less reactive amidic N(2) atom. arkat-usa.orgresearchgate.net A variety of electrophiles can be employed for these functionalizations, including aldehydes, ketones, and alkyl halides. arkat-usa.org

Visible-light-induced aerobic oxidation of N1-substituted pyrazolidine-3-one derivatives provides a modern approach to generate azomethine imines. mdpi.comresearchgate.net These intermediates can then undergo further in-situ reactions, such as copper-catalyzed [3+2] cycloadditions with ynones, to yield pyrazolo[1,2-a]pyrazoles. mdpi.comresearchgate.net

Reactivity of N(1) and N(2) Amidic Nitrogens

The difference in reactivity between the N(1) and N(2) nitrogens allows for selective modifications. arkat-usa.orgresearchgate.net The N(1) atom readily reacts with a range of electrophiles, including those with sp2 and sp character, as well as carbocations. researchgate.net However, reactions with sp3 electrophiles like primary alkyl halides can be more challenging. researchgate.net An alternative method for introducing primary alkyl groups at the N(1) position is the reduction of azomethine imines using complex hydrides such as NaBH4 or NaBH3CN. researchgate.net

Following the functionalization of N(1), the amidic N(2) nitrogen can be alkylated using primary alkyl halides in the presence of a base in a polar aprotic solvent, leading to 1,2-disubstituted pyrazolidin-3-ones. researchgate.net This sequential derivatization highlights the controlled manner in which the this compound scaffold can be elaborated. arkat-usa.orgresearchgate.net

Ring Transformations and Rearrangement Reactions

Beyond simple functionalization, the this compound ring can undergo significant structural changes, leading to the formation of different heterocyclic systems.

Thermally- or Hydrogenolytically-Induced 'Ring Switching'

A notable transformation of certain this compound derivatives is a 'ring switching' reaction that converts them into N-aminohydantoins. arkat-usa.orgarkat-usa.org This rearrangement has been observed under both thermal and hydrogenolytic conditions. arkat-usa.orgarkat-usa.org For example, the catalytic hydrogenation of (4R,5R)-4-benzyloxycarbonylamino-5-phenylthis compound using a Pd-C catalyst unexpectedly yields 3-amino-5-benzylimidazolidine-2,4-dione. arkat-usa.orgresearchgate.net

Similarly, heating azomethine imines derived from this pyrazolidinone leads to the formation of (Z)-5-benzylidene-3-[(E)-benzylideneamino]imidazolidine-2,4-diones. arkat-usa.org The proposed mechanism for this transformation involves the thermal cleavage of the benzylic-type C–N bond in the enol form of the azomethine imine. arkat-usa.org The resulting α,β-unsaturated hydrazide then undergoes cyclization via a nucleophilic attack of the amidic nitrogen onto the carbamate (B1207046) carbonyl group. arkat-usa.orgarkat-usa.org

| Starting Material | Conditions | Product | Reference |

| (4R,5R)-4-Benzyloxycarbonylamino-5-phenylthis compound | Catalytic hydrogenation (Pd-C) | 3-Amino-5-benzylimidazolidine-2,4-dione | arkat-usa.orgresearchgate.net |

| Azomethine imines of (4R,5R)-4-Benzyloxycarbonylamino-5-phenylthis compound | Heating | (Z)-5-Benzylidene-3-[(E)-benzylideneamino]imidazolidine-2,4-diones | arkat-usa.org |

Conversion to N-Aminohydantoins

The conversion of 4-acylaminopyrazolidin-3-ones to 3-aminoimidazolidine-2,4-diones (N-aminohydantoins) is a significant ring transformation. arkat-usa.org This reaction underscores the latent instability of the C(5)–N(1) bond in specific substrates, allowing for its cleavage under relatively mild conditions. arkat-usa.org The subsequent cyclocondensation of the amide nitrogen to a carbonyl group within the molecule drives the formation of the new hydantoin (B18101) ring system. arkat-usa.org This serendipitous discovery has opened new avenues for the synthesis of N-aminohydantoin derivatives from readily available this compound precursors. arkat-usa.org

Cleavage of C(5)–N(1) Single Bond

The cleavage of the C(5)–N(1) single bond is the key mechanistic step initiating the ring transformation of certain 4-aminopyrazolidin-3-ones into N-aminohydantoins. arkat-usa.orgresearchgate.net This bond is particularly susceptible to cleavage under both hydrogenolytic and thermal conditions in specific substrates. arkat-usa.org The weakness of this bond allows the pyrazolidinone ring to open, forming an intermediate that can then re-cyclize into a more stable five-membered hydantoin ring. arkat-usa.org

In a different context, treatment of (1Z,4R,5R)-1-arylmethylidene-4-benzamido-5-phenylthis compound 1-azomethine imines with potassium cyanide in the presence of acetic acid leads to the addition of HCN to the exocyclic C=N double bond. This is followed by a β-eliminative cleavage of the N-N single bond, resulting in ring opening. researchgate.net This demonstrates that the N-N bond can also be a site of cleavage under specific reaction conditions, leading to acyclic products. researchgate.net

Formation and Reactivity of Azomethine Imines from Pyrazolidin-3-ones

Azomethine imines are 1,3-dipoles of the aza-allyl type that can be stable, isolable compounds or transient intermediates generated in situ. rsc.orgua.es They are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgua.es Azomethine imines derived from pyrazolidin-3-ones, specifically N-alkylidene-3-oxo-pyrazolidinium ylides, are particularly stable and well-studied 1,3-dipoles. rsc.orgua.es These compounds are typically synthesized through the condensation of pyrazolidin-3-ones with carbonyl compounds. ua.es

A modern and efficient method for generating azomethine imines from N1-substituted pyrazolidin-3-ones involves visible-light-induced aerobic oxidation. mdpi.comresearchgate.net This process utilizes a photocatalyst, such as Eosin Y, under blue LED irradiation in the presence of air. mdpi.comresearchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) with the addition of an acid, such as trifluoroacetic acid (TFA). mdpi.com

The proposed mechanism for this photooxidative generation begins with the excitation of the photocatalyst (e.g., Eosin Y) by visible light. mdpi.com The excited photocatalyst then undergoes a single-electron transfer (SET) with the N1-substituted this compound, forming a nitrogen radical cation. mdpi.com This radical cation is subsequently deprotonated to generate an α-amino radical. mdpi.com Further oxidation of this radical by reactive oxygen species, formed from the reaction of the reduced photocatalyst with molecular oxygen, leads to the formation of the azomethine imine. mdpi.com The photocatalyst is regenerated in this process, allowing it to participate in further catalytic cycles. mdpi.com

The reaction conditions can be optimized for efficiency. For instance, the transformation of 1-(4-chlorobenzyl)-5,5-dimethylthis compound to its corresponding azomethine imine was achieved in a 62% isolated yield when conducted in acetonitrile with 5 mol% of Eosin Y, air, and 2 equivalents of TFA under LED irradiation (470 nm) for 60 minutes. mdpi.com The presence of TFA is believed to protonate the N1 nitrogen of the resulting azomethine imine, making it less susceptible to further oxidation. mdpi.com

This methodology has been shown to be effective for a range of 1-(benzyl)pyrazolidin-3-ones with both electron-donating and electron-withdrawing substituents on the aromatic ring, providing the corresponding azomethine imines in moderate to good yields. mdpi.com

Table 1: Examples of Azomethine Imines Generated via Photooxidation mdpi.com

| Starting this compound | Azomethine Imine Product | Yield (%) |

|---|---|---|

| 1-(Benzyl)this compound | (Z)-1-benzylidene-3-oxopyrazolidin-1-ium-2-ide | 55 |

| 1-(4-Methoxybenzyl)this compound | (Z)-1-(4-methoxybenzylidene)-3-oxopyrazolidin-1-ium-2-ide | 65 |

| 1-(4-Chlorobenzyl)this compound | (Z)-1-(4-chlorobenzyl)-3-oxopyrazolidin-1-ium-2-ide | 62 |

Yields are for isolated products.

Azomethine imines generated from pyrazolidin-3-ones are versatile intermediates for [3+2] cycloaddition reactions, a powerful tool for constructing five-membered heterocyclic rings. rsc.orgmdpi.com These reactions can be performed with a wide variety of dipolarophiles, including alkenes and alkynes, to yield pyrazolidines and pyrazolines, respectively. mdpi.com The concerted nature of the [3+2] cycloaddition mechanism allows for a high degree of stereoselectivity, enabling the formation of multiple stereogenic centers in a controlled manner. mdpi.com

These cycloaddition reactions can be carried out under thermal conditions or catalyzed by metals or organocatalysts. rsc.org For instance, the in situ generated azomethine imines from the photooxidative method can be directly used in copper-catalyzed [3+2] cycloaddition reactions with ynones to produce pyrazolo[1,2-a]pyrazoles in good yields. mdpi.com

A variety of dipolarophiles have been successfully employed in [3+2] cycloadditions with azomethine imines derived from pyrazolidin-3-ones. These include:

Alkynes: Reactions with acetylenes lead to the formation of pyrazolines. mdpi.com For example, methyl propiolate and dimethyl acetylenedicarboxylate (B1228247) react with azomethine imines to give 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-ones. rsc.org

Alkenes: Cycloadditions with olefins result in the formation of fully saturated pyrazolidines. mdpi.com Electron-deficient olefins such as methyl acrylate (B77674) and dimethyl maleate (B1232345) are common reaction partners. rsc.org

Maleimides: N-substituted maleimides react with these azomethine imines to yield cycloadducts, with the stereochemical outcome often depending on the substitution pattern of the starting materials. rsc.orgresearchgate.net

Other Dipolarophiles: Other successful dipolarophiles include α-(trifluoromethyl)acrylates and alkynyl Fischer carbene complexes. rsc.orgacs.org

The stereoselectivity of these reactions is a key feature. For example, the reaction of azomethine imines derived from racemic this compound with electron-deficient dipolarophiles can proceed with high stereocontrol. rsc.org Furthermore, asymmetric catalysis using chiral metal complexes or organocatalysts has enabled the synthesis of non-racemic pyrazoline and pyrazolidine derivatives with high enantioselectivity. mdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions rsc.org

| Azomethine Imine Precursor | Dipolarophile | Product Type |

|---|---|---|

| This compound + Benzaldehyde | Methyl acrylate | Pyrazolopyrazolone |

| This compound + Benzaldehyde | Dimethyl acetylenedicarboxylate | Pyrazolopyrazolone |

| This compound + Benzaldehyde | Dimethyl maleate | Pyrazolopyrazolone |

Photooxidative Conditions for Azomethine Imine Generation

Reactions with Electrophiles and Nucleophiles

The reactivity of the this compound ring system allows for reactions with both electrophiles and nucleophiles. The two nitrogen atoms and the carbonyl group are the primary sites for such reactions.

Generally, pyrazolidin-3-ones react with electrophiles, including acylating agents, preferentially at the more nucleophilic N-1 position. google.com However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, the treatment of a 4-hydroxypyrazolidinone with 4-bromophenylisocyanate resulted in selective substitution at the N-1 position. google.com In contrast, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of an acyl transfer catalyst like DMAP led to selective acylation at the N-2 position. google.com

Nucleophilic attack can occur at the carbonyl carbon. The oxidation of pyrazolidin-3-ones can lead to 1-pyrazolin-3-one derivatives, which are susceptible to nucleophilic attack. rsc.org Nucleophiles such as hydroxide, alkoxides, alcohols, and amines initially attack the carbonyl carbon, leading to ring cleavage. rsc.org The resulting intermediate carbanions can then be protonated to form propionic acid derivatives or react with another molecule of the starting material to yield substituted this compound derivatives. rsc.org

Oxidation and Reduction Pathways

This compound and its derivatives can undergo various oxidation and reduction reactions.

Oxidation: A significant oxidation pathway for 1-substituted pyrazolidin-3-ones is their conversion to the corresponding 1-substituted-3-hydroxypyrazoles. tandfonline.com This reaction is the basis for the photographic developing properties of compounds like Phenidone (1-phenyl-3-pyrazolidinone). tandfonline.com The oxidation of 1-(4-chlorophenyl)this compound to 1-(4-chlorophenyl)-3-pyrazolol using oxygen has been studied, highlighting an important industrial application. scite.ai

Another oxidation reaction involves the use of lead tetra-acetate at low temperatures to convert pyrazolidin-3-ones into 1-pyrazolin-3-one derivatives. rsc.orgrsc.org As mentioned earlier, visible-light-mediated aerobic oxidation provides a pathway to azomethine imines. mdpi.com

Reduction: The reduction of pyrazolidinone derivatives has also been explored. For instance, the selective reduction of a C4-O bond versus a C5-N bond in a substituted pyrazolidinone has been achieved using dissolving metal reductions (e.g., lithium in ammonia) or low-pressure hydrogenation over a noble metal catalyst like palladium on carbon. google.com The presence of a tertiary amine can enhance the rate and selectivity of this hydrogenation. google.com The reduction of pyrazolinones, the oxidized counterparts, to pyrazolidinones has been studied, though it can often lead to a mixture of products. tandfonline.com Lithium aluminum hydride is a common reducing agent for this transformation, particularly for 1,2-disubstituted Δ³-pyrazolin-5-ones. tandfonline.com

Computational and Theoretical Investigations of Pyrazolidin 3 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed to investigate the electronic structure and properties of molecules. For pyrazolidin-3-one, DFT calculations have provided critical data regarding its geometry, electronic configuration, and reaction mechanisms.

DFT calculations are frequently utilized to determine the most stable geometric configurations of this compound and its substituted analogs. These studies typically involve optimizing the molecular geometry to find the lowest energy conformer. The pyrazolidinone ring itself is often found to adopt an envelope conformation , where one atom is displaced from the plane formed by the other four atoms of the ring iucr.orgacs.orgnih.gov. For instance, in certain derivatives, a carbon atom within the ring has been observed to be displaced by approximately 0.354 Å from the ring's plane iucr.org.

The orientation of substituents on the this compound core is also a subject of geometric analysis. Dihedral angles between aromatic rings attached to the core can be precisely determined, with values such as ~88.6° or 88.94(3)° iucr.org indicating near-orthogonal arrangements between phenyl and other substituted phenyl rings. Intramolecular interactions, such as C–H···N hydrogen bonds, play a role in stabilizing specific structural features, often forming planar five-membered subrings within the molecule iucr.orgnih.gov. The presence of geminal dimethyl groups at the C4 position can restrict rotational freedom, contributing to a more rigid molecular topology . Furthermore, intramolecular hydrogen bonding involving a hydroxymethyl group and the ketone oxygen has been shown to stabilize specific conformations, such as the s-cis conformation .

DFT methods, including B3LYP and M06-2X functionals with various basis sets (e.g., 6-31G(d), 3-21G*+, 6-311++G(d,p)), are routinely applied for these optimizations and electronic structure analyses sciencepublishinggroup.comresearchgate.netresearchgate.netacademie-sciences.frqau.edu.pkacs.orgdokumen.pub. These calculations also extend to understanding the electronic properties of metal complexes derived from this compound ligands researchgate.net.

DFT calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound derivatives. These studies help in identifying rate-determining steps, transition states, and the role of catalysts or directing groups. For example, this compound has been demonstrated to function as an internally oxidative directing group in C–H activation reactions, with DFT calculations supporting proposed reaction pathways mdpi.compkusz.edu.cn.

The mechanisms of various cycloaddition reactions, such as 1,3-dipolar cycloadditions (1,3-DC) involving hydrazones and α-oxo-ketenes, are thoroughly investigated using DFT. These analyses examine transition state stabilities, local and global reactivity indices, intrinsic reaction coordinates, and electron localization functions to map the reaction coordinate academie-sciences.fr. Similarly, DFT has been employed to understand the mechanisms of gold-catalyzed cycloadditions involving allenes, providing insights into the role of frontier molecular orbitals (HOMOs) and Natural Bond Orbital (NBO) charge densities researchgate.net. Furthermore, DFT studies contribute to understanding the origins of stereoselectivity in catalyzed reactions, analyzing relevant transition structures and noncovalent interactions between catalysts and substrates acs.org.

A key application of DFT in this compound research is the calculation of various quantum chemical parameters and molecular descriptors. These parameters serve as quantitative measures of a molecule's electronic properties and reactivity, often correlating with its biological activity through Quantitative Structure-Activity Relationship (QSAR) studies sciencepublishinggroup.comcm-uj.krakow.pla2bchem.com.

Commonly calculated parameters include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electron transfer processes, reactivity, and electronic stability sciencepublishinggroup.comresearchgate.netresearchgate.netresearchgate.neta2bchem.com.

Energy Gap (HOMO-LUMO): The difference between HOMO and LUMO energies provides insight into a molecule's stability and optical properties.

Molecular Descriptors: These can include bond lengths (e.g., C-N distance), vibrational frequencies (e.g., C=O stretch), dipole moments, chemical potential, electronegativity, chemical hardness, and softness sciencepublishinggroup.comresearchgate.neta2bchem.com.

Atomic Charges: Partial atomic charges, often calculated using methods like Mulliken population analysis or Hirshfeld partitioning, help in understanding charge distribution and potential sites of interaction.

Natural Bonding Orbital (NBO) Analysis: NBO analysis provides insights into bonding interactions, hybridization, and delocalization effects qau.edu.pkacs.org.

Atoms in Molecules (AIM) Analysis: AIM theory is used to characterize chemical bonds and intermolecular interactions by analyzing the topology of the electron density qau.edu.pk.

These computational descriptors are frequently used in QSAR models, where statistical indicators such as the coefficient of determination (R²) and Fischer's F-statistic are reported to assess the model's predictive power sciencepublishinggroup.comcm-uj.krakow.pl.

Table 1: Selected Geometric Parameters from DFT and Crystallographic Studies

| Compound/Feature | Parameter | Value | Citation |

| 1-(4-Fluorophenyl)this compound (B1629344) | Dihedral angle (phenyl vs. pyrazolidinone) | ~88.6° | |

| 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)this compound | Dihedral angle (aryl rings) | 88.94(3)° | iucr.org |

| 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)this compound | C atom displacement from ring plane | 0.354(3) Å | iucr.org |

| 5-(3-Fluorophenyl)-1-phenylthis compound | Dihedral angle (phenyl vs. fluorophenyl rings) | 77.92(3)° | nih.gov |

| 5-(3-Fluorophenyl)-1-phenylthis compound | C8 atom displacement from ring plane | 0.277(3) Å | nih.gov |

| 2-(Hydroxymethyl)-4,4-dimethylthis compound | Intramolecular H-bonding (stabilizing) | Hydroxymethyl-ketone O |

Mechanistic Insights through DFT Calculations

Molecular Docking and Simulation Studies

Molecular docking and simulation techniques are widely applied to predict the binding modes of this compound derivatives with biological targets and to understand their dynamic behavior. These computational methods are crucial in the drug discovery process, offering insights into molecular recognition and interaction mechanisms.

Molecular docking studies are employed to assess the affinity and binding orientation of this compound analogs to target proteins, such as enzymes or receptors a2bchem.comlatamjpharm.orglatamjpharm.orgscispace.comresearchgate.net. By simulating the interaction between a ligand and a protein's active site, these studies help identify potential lead compounds with desired biological activities.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study conformational changes, stability, and interaction patterns over time researchgate.netub.edunih.govresearchgate.net. MD simulations are often used in conjunction with docking to refine binding poses, explore the flexibility of protein-ligand complexes, and understand the energetic contributions to binding researchgate.netnih.govresearchgate.net. Homology modeling of protein targets, followed by MD and docking, is also utilized to gain a deeper understanding of molecular interactions, particularly in plant defense signaling pathways nih.govresearchgate.net. These simulations help in identifying potential elicitors or inhibitors by analyzing specific binding interactions within the modeled protein-ligand complexes nih.govresearchgate.net.

Conformational Analysis and Tautomerism

The conformational landscape of this compound and its derivatives is a significant area of theoretical investigation. As mentioned, the five-membered ring typically adopts an envelope conformation , influenced by the nature and position of substituents iucr.orgacs.orgnih.gov. Computational methods, including MMX calculations and DFT, are used to identify the most stable conformers and to analyze the energy barriers for interconversion acs.org.

Intramolecular hydrogen bonding is a key factor influencing conformational stability, often locking the molecule into specific arrangements nih.gov. The steric bulk and electronic nature of substituents can also dictate ring puckering and the orientation of appended groups .

Furthermore, the potential for tautomerism in this compound systems is an important consideration. While the keto form is generally dominant, enolization of the 3-keto group can occur, particularly in basic media or under specific conditions, leading to tautomeric equilibria acs.orgcdnsciencepub.com. Studies using techniques like NMR spectroscopy and X-ray diffraction, often supported by computational analysis, are employed to investigate these tautomeric forms and their relative stabilities researchgate.netarkat-usa.org.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to correlate specific structural features of a molecule with its biological activity. For this compound derivatives, SAR investigations, often guided by computational tools like QSAR, explore how modifications to the core structure influence efficacy sciencepublishinggroup.comcm-uj.krakow.pla2bchem.comuni-saarland.deresearchgate.netresearchgate.netrsc.orgdokumen.pub.

These studies involve synthesizing a series of analogs with systematic structural variations and evaluating their biological effects. Computational descriptors derived from DFT, such as lipophilicity, electronic properties (e.g., HOMO/LUMO energies), and steric parameters, are correlated with observed activities (e.g., Minimum Inhibitory Concentration - MIC) sciencepublishinggroup.coma2bchem.comresearchgate.net. For example, lipophilicity and electron-withdrawing properties of substituents have been identified as significant factors influencing antibacterial potency in some this compound series researchgate.net. SAR analyses help in identifying key pharmacophoric elements and guiding the design of novel compounds with improved potency and selectivity uni-saarland.dedokumen.pub.

Table 2: Selected QSAR Model Performance Indicators

| Study Focus | Model Type | R² Range | Adjusted R² Range | F Value Range | Citation |

| Anti-proliferative activity of rhodanine (B49660) derivatives | DFT-based QSAR | 0.926-0.954 | 0.882-0.927 | 88.221-145.448 | sciencepublishinggroup.com |

| General SAR analysis | Interactive MLR | Not Specified | Not Specified | Not Specified | cm-uj.krakow.pl |

| Antibacterial activity prediction | DFT and QSAR combined | Not Specified | Not Specified | Not Specified | sciencepublishinggroup.com |

Compound List

this compound (core structure)

1-(4-Fluorophenyl)this compound

1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)this compound iucr.org

2-(Hydroxymethyl)-4,4-dimethylthis compound

5-Substituted pyrazolidin-3-ones acs.org

5-(3-Fluorophenyl)-1-phenylthis compound nih.gov

Azole-pyrazolidin-3-one derivatives sciencepublishinggroup.comscispace.com

this compound derivatives (general) acs.orgpkusz.edu.cnlatamjpharm.orgarkat-usa.orguni-saarland.deresearchgate.netdokumen.pubresearchgate.netics.ir

N,N'-bicyclic-pyrazolidin-3-one scaffold acs.orgresearchgate.netmdpi.com

4-[(t-butoxycarbonyl)amino]-pyrazolidin-3-one researchgate.net

Jasmonoyl-l-isoleucine analogs containing a this compound core nih.govresearchgate.net

1-Phenyl-5-[4-(trifluoro-meth-yl)phen-yl]-pyrazolidin-3-one a2bchem.com

Spiropyrazolidin-3-ones

Spectroscopic Characterization Techniques for Pyrazolidin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the chemical environment of atomic nuclei. Both ¹H NMR and ¹³C NMR are extensively used for pyrazolidin-3-one and its derivatives.

¹H NMR spectra of this compound derivatives typically reveal distinct signals corresponding to the protons within the ring and any substituents. For instance, in 1-(4-chlorophenyl)this compound (B1363979), the ¹H NMR spectrum (500 MHz, CDCl₃) shows a characteristic singlet for the N-H proton around δ 8.96 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) appear as a triplet around δ 3.93 ppm, while those adjacent to the carbonyl group (CO-CH₂) resonate as a triplet around δ 2.60 ppm tandfonline.com.

¹³C NMR spectroscopy provides information about the carbon skeleton. For 1-(4-chlorophenyl)this compound, the carbonyl carbon (C=O) is observed at approximately δ 175.38 ppm. The carbon atom adjacent to the nitrogen (C-N) typically appears around δ 55.34 ppm, and the carbon atom adjacent to the carbonyl group (C-CO) is found near δ 29.85 ppm tandfonline.com. Other derivatives show variations in these chemical shifts depending on the substituents clockss.org.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Proton/Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity/Notes | Citation |

| ¹H | N-H | 8.96 | s, 1H | tandfonline.com |

| ¹H | N-CH₂ | 3.93 | t, 2H | tandfonline.com |

| ¹H | CO-CH₂ | 2.60 | t, 2H | tandfonline.com |

| ¹³C | C=O | 175.38 | tandfonline.com | |

| ¹³C | C-N | 55.34 | tandfonline.com | |

| ¹³C | C-CO | 29.85 | tandfonline.com |

NMR spectroscopy is also instrumental in studying conformational dynamics and equilibria in solution. Pyrazolidinone derivatives can exist in different conformations, often described as envelope conformations, interconverting via a planar intermediate researchgate.net. ¹H NMR data can reveal the presence of distinct conformers or dynamic processes, such as restricted rotation or ring puckering, by observing changes in chemical shifts or the appearance of averaged signals at different temperatures researchgate.netnih.gov. The ability of NMR to resolve signals from different conformers or to observe dynamic processes through variable-temperature NMR experiments is crucial for understanding the behavior of pyrazolidin-3-ones in solution nih.gov.

1H NMR and 13C NMR Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations.

The most prominent feature in the IR spectra of pyrazolidin-3-ones is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For 1-(4-fluorophenyl)this compound (B1629344), this band is observed at approximately 1666 cm⁻¹ . Similar strong absorptions are reported around 1685 cm⁻¹ for other derivatives tandfonline.com. If the N-H group is present (i.e., unsubstituted at N-1 or N-2), a stretching vibration in the region of 3396–3124 cm⁻¹ can also be observed, characteristic of secondary amines nih.gov. Other characteristic bands related to C-N stretching and ring vibrations are also present in the spectra tandfonline.com.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Citation |

| C=O | Stretch | 1666 - 1685 | tandfonline.com |

| N-H | Stretch | 3396 - 3124 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its fragmentation pattern, which aids in structural confirmation. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.

The molecular ion peak ([M]⁺) or protonated molecular ion peak ([M+H]⁺) or deprotonated molecular ion peak ([M-H]⁻) provides the exact molecular mass. For example, 1-(4-fluorophenyl)this compound shows a protonated molecular ion peak at m/z 195.1 [M+H]⁺ . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. For 1-(4-chlorophenyl)this compound, HRMS (ESI) found an exact mass of m/z 195.0327 for the [M-H]⁻ ion, consistent with its calculated elemental composition tandfonline.com. Fragmentation patterns, observed in EI-MS, can involve cleavage of bonds within the ring or loss of substituents, offering further structural evidence nist.gov.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study electronic transitions within molecules, particularly those involving π electrons or non-bonding electrons. Pyrazolidin-3-ones, containing a lactam chromophore, typically exhibit absorption in the UV region.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. It provides definitive information about molecular geometry, including bond lengths, bond angles, and intermolecular interactions, thereby confirming structures determined by other spectroscopic methods nih.govmdpi.com.

The analysis of single-crystal XRD data for this compound derivatives reveals details about the crystal lattice and molecular packing. For example, 1-(4-fluorophenyl)this compound crystallizes in the monoclinic space group P2₁/c, with unit cell dimensions a = 10.265 Å, b = 7.313 Å, c = 17.822 Å, and a density of 1.273 g/cm³ . The pyrazolidinone ring itself often adopts an envelope conformation . Intermolecular interactions, such as N–H···O hydrogen bonds and C–H···F bonds, play a significant role in stabilizing the crystal structure . The precise bond lengths and angles obtained from XRD provide a fundamental understanding of the molecule's architecture acs.org.

Table 3: Representative Crystallographic Data for 1-(4-Fluorophenyl)this compound

| Parameter | Value | Citation |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 10.265 Å, b = 7.313 Å, c = 17.822 Å | |

| Volume | 1336.7 ų | |

| Density | 1.273 g/cm³ |

Compound List:

this compound

1-(4-Fluorophenyl)this compound

1-(4-Chlorophenyl)this compound

1-Phenyl-3-pyrazolidinone (also known as Phenidone)

4-Methyl-1-phenylthis compound

this compound, 2-(4-methylbenzoyl)-1-phenyl-

1-(cyclopentyl(phenyl)methyl)this compound

1-(cyclohexyl(phenyl)methyl)this compound

tert-Butyl 3-oxopyrazolidine-1-carboxylate

Haloaminopyrazole derivatives (mentioned in context of spectroscopic analysis)

Pyrazoline compounds (mentioned in context of XRD)

Applications in Organic Synthesis and Catalysis

Pyrazolidin-3-one as a Synthetic Scaffold

This compound derivatives are recognized for their utility as synthetic scaffolds, providing a versatile platform for the construction of more complex heterocyclic systems and biologically relevant molecules. The ability to functionalize different positions on the ring allows for tailored synthesis pathways.

Building Blocks for Complex Heterocycles

The this compound moiety can be readily transformed into a variety of fused and spirocyclic systems, which are prevalent in many natural products and pharmaceuticals. For instance, pyrazolidin-3-ones can be precursors to pyrazolo[1,2-a]pyrazoles and other dinitrogen-fused heterocycles through various cycloaddition and annulation reactions arkat-usa.orgrsc.orgnih.govmdpi.com. These transformations often involve the generation of azomethine imines from pyrazolidin-3-ones, which then act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles rsc.orgnih.govmdpi.commdpi.comnih.govnih.govrsc.org. The stereoselective nature of these cycloadditions allows for the controlled synthesis of complex, highly functionalized heterocyclic compounds rsc.orgnih.govnih.govresearchgate.net. Furthermore, this compound derivatives can be used to construct tetrahydropyrazolo[1,5-c]pyrimidine-2,7-diones arkat-usa.orgresearchgate.net.

Precursors for Peptide Mimetics and Amino Acid Analogues

Pyrazolidin-3-ones have been employed in the synthesis of peptide mimetics and amino acid analogues, offering constrained scaffolds that can mimic the secondary structures of peptides arkat-usa.orgresearchgate.netresearchgate.netacs.orgnih.gov. For example, polyfunctionalized 3-pyrazolidinones have been synthesized as 'aza-deoxa' analogues of cycloserine and as peptide mimetics based on 3-amino-2-oxo-1,5-diazabicyclo[3.3.0]octane-7-carboxylic acid arkat-usa.orgresearchgate.net. The synthesis of U-shaped conformationally constrained analogues of peptides has been achieved using this compound scaffolds, often involving [3+2] cycloadditions arkat-usa.orgresearchgate.netresearchgate.net. Additionally, N-arylated α-amino acids and pyrazolidin-3-ones are recognized as chiral building blocks in pharmaceuticals and agrochemicals rsc.orgacs.org.

Role in Organocatalysis

This compound derivatives have emerged as promising scaffolds in organocatalysis arkat-usa.orgresearchgate.net. Research has shown that certain this compound derivatives can act as catalysts for iminium-ion promoted Diels-Alder reactions researchgate.net. Systematic variations in substituents, such as electron-withdrawing groups at N(2) and phenyl or trifluoromethyl groups at C(5), have been found to optimize catalytic activity researchgate.net. Furthermore, novel thiourea-derived pyrazolidinones have been prepared and tested as potential organocatalysts researchgate.net. The development of organocatalytic asymmetric syntheses of pyrazolidines and isoxazolidines, often involving pyrazolidin-3-ols as intermediates which are then oxidized to pyrazolidin-3-ones, highlights their role in enantioselective transformations nih.govnih.gov. Chiral diarylprolinol trimethylsilyl (B98337) ethers have been used as catalysts to synthesize these compounds in optically active forms nih.gov.

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions, particularly [3+2] cycloadditions involving azomethine imines derived from pyrazolidin-3-ones, are a cornerstone of their synthetic utility rsc.orgnih.govmdpi.comnih.govnih.govrsc.orgresearchgate.net. These reactions allow for the efficient construction of a wide array of dinitrogen-fused heterocyclic systems, including pyrazolo[1,2-a]pyrazoles and spirocyclic pyrazolidines rsc.orgnih.govmdpi.comrsc.org. The reactions can be performed under thermal, microwave, metallo-, or organocatalytic conditions, with significant advancements in achieving high stereoselectivity and enantioselectivity through the use of chiral catalysts rsc.orgnih.govnih.govresearchgate.netresearchgate.net. For example, the reaction of azomethine imines with alkynes or acrylates can yield pyrazolo[1,2-a]pyrazolones with high stereocontrol rsc.orgresearchgate.net. More recently, visible-light-induced aerobic oxidation of N1-substituted pyrazolidin-3-ones generates azomethine imines, which then undergo copper-catalyzed [3+2] cycloaddition with ynones to form pyrazolo[1,2-a]pyrazoles in a one-pot protocol mdpi.commdpi.com. Inverse-electron-demand [3+2] cycloadditions involving N,N'-cyclic azomethine imines and o-hydroxystyrenes, catalyzed by chiral phosphoric acids, provide chiral N,N-bicyclic this compound derivatives with high diastereoselectivity and enantioselectivity nih.gov. Gold-catalyzed three-component spirocyclization of alkynols, hydrazines, and aldehydes or ketones offers a one-pot approach to functionalized spirocyclic pyrazolidines rsc.org.

Functionalization for Drug Discovery

The this compound scaffold is a valuable starting point for drug discovery due to the inherent biological activities associated with its derivatives, such as anti-inflammatory, analgesic, and antibacterial properties arkat-usa.orgnih.govontosight.aiacs.orghumanjournals.comresearchgate.netbiosynth.com. Functionalization of the this compound ring allows for the exploration of structure-activity relationships and the development of new therapeutic agents. For instance, the C-4 position of pyrazolin-3-ones can undergo electrophilic or free-radical functionalization to form C–C, C–S, C–Hal, C–N, and C–O bonds researchgate.net. This compound derivatives have been investigated as potential inhibitors of specific enzymes or receptors, and some have shown promise as antibacterial agents, mimicking β-lactams acs.orgresearchgate.net. The synthesis of chiral pyrazolidin-3-ones, often through biocatalytic routes, is particularly important for drug discovery, as chirality plays a crucial role in biological activity rsc.orgacs.org. For example, chemoenzymatic methods using EDDS lyase have been developed for the synthesis of enantiomerically pure 2-aryl-5-carboxylpyrazolidin-3-ones acs.org. The ability to easily functionalize the ring nitrogens also provides avenues for diversification arkat-usa.org.

Biological and Pharmacological Relevance of Pyrazolidin 3 One Derivatives

Mechanisms of Biological Action

The therapeutic effects of pyrazolidin-3-one derivatives are attributed to their ability to interact with various biological targets, including enzymes and receptors that play critical roles in physiological and pathological processes.

Enzyme Inhibition (e.g., COX, Lipoxygenase)

A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the inhibition of enzymes involved in the arachidonic acid pathway. patsnap.com This pathway is responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. patsnap.comnih.gov

Cyclooxygenase (COX) Inhibition : this compound derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. arkat-usa.orgpatsnap.com There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in maintaining normal physiological functions, and COX-2, which is induced during inflammation. nih.gov Some derivatives exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov For instance, certain pyrrolo[3,4-d]pyridazinone derivatives have demonstrated selective COX-2 inhibition. mdpi.com

Lipoxygenase (LOX) Inhibition : In addition to COX inhibition, some this compound derivatives also target lipoxygenase (LOX) enzymes. arkat-usa.org LOX enzymes catalyze the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators. patsnap.comd-nb.info Dual inhibition of both COX and LOX pathways is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially fewer side effects. arkat-usa.orgd-nb.info For example, the derivative BW755C is known for its inhibitory activities on both cyclooxygenase and lipoxygenase. arkat-usa.org

Receptor Modulation (e.g., PPARγ, Farnesoid X receptor, AT1 angiotensin II receptor)

This compound derivatives can also modulate the activity of various nuclear receptors and G protein-coupled receptors, influencing gene expression and cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) : Some this compound derivatives have been identified as modulators of PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and cell differentiation. researchgate.netnih.gov Activation of PPARγ has been shown to inhibit angiotensin II-induced cell growth, suggesting a potential therapeutic application in vascular remodeling and hypertension. nih.gov Certain AT1 receptor antagonists, such as candesartan (B1668252) and telmisartan, which can be structurally related to pyrazolidin-one derivatives, also exhibit PPARγ agonist activity. guidetopharmacology.org

Farnesoid X Receptor (FXR) : The farnesoid X receptor (FXR) is a nuclear receptor primarily involved in bile acid, lipid, and glucose homeostasis. mdpi.com Recent studies have identified 1,2,4-oxadiazole (B8745197) derivatives, which can be considered related structures, as FXR antagonists. mdpi.com Some of these compounds have also been found to be dual modulators, acting as both FXR antagonists and Pregnane X Receptor (PXR) agonists, indicating their potential in treating inflammatory disorders. mdpi.com

AT1 Angiotensin II Receptor : The angiotensin II type 1 (AT1) receptor is a G protein-coupled receptor that mediates the vasoconstrictive and pro-inflammatory effects of angiotensin II. medchemexpress.com Blockade of the AT1 receptor is a well-established therapeutic strategy for hypertension. guidetopharmacology.org Some this compound derivatives have been designed as AT1 receptor antagonists. nih.gov For example, bifunctional modulators derived from the AT1 receptor antagonist Fimasartan have been developed to also target PPARγ. nih.gov

Therapeutic Potential in Disease Models

The diverse mechanisms of action of this compound derivatives translate into a broad spectrum of therapeutic activities observed in various preclinical and disease models. researchgate.netjscimedcentral.com

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of this compound derivatives are among their most well-documented therapeutic effects. jscimedcentral.comipinnovative.com These activities are largely attributed to their ability to inhibit COX and LOX enzymes, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes. arkat-usa.orgnih.gov

Numerous studies have demonstrated the efficacy of these compounds in animal models of inflammation, such as the carrageenan-induced paw edema model. jscimedcentral.combioline.org.br For instance, certain 1-(2-Methyl-4-oxo-4H-thiochromene-8-carbonyl)-2-arylpyrazolidine-3,5-diones and other pyrazolone (B3327878) derivatives have shown significant anti-inflammatory and analgesic effects. ipinnovative.comrjptonline.org The analgesic activity is often evaluated using models like the acetic acid-induced writhing test. ipinnovative.com Some derivatives have exhibited potency comparable to or even greater than standard drugs like indomethacin. nih.govbioline.org.br

| Compound Type | Key Findings | Model System | Reference |

|---|---|---|---|

| Pyrazolidine-3,5-dione (B2422599) derivatives | Significant anti-inflammatory activity. Substitutions with Nitro and Chloro groups at the para position of the phenyl ring showed optimum activity. | Carrageenan-induced paw edema | jscimedcentral.com |

| Pyrazolone derivatives | Showed potent anti-inflammatory and analgesic activities. Compound 3b, 3f, and 3g showed 74.92%, 66.26%, and 67.84% protection against acetic acid-induced writhings. | Acetic acid-induced writhing test | ipinnovative.com |

| 4-(5'-substituted aryl-4', 5'-dihydropyrazole-3'-yl-amino) phenols | Compounds with p-nitro and p-hydroxy group substitutions showed potent analgesic and anti-inflammatory properties. | Carrageenan-induced rat paw oedema | bioline.org.br |

Antimicrobial and Antifungal Properties

This compound derivatives have emerged as a promising class of antimicrobial and antifungal agents, addressing the growing challenge of multi-drug resistant pathogens. jscimedcentral.com Their mechanism of action in microorganisms can involve the inhibition of essential enzymes required for processes like amino acid biosynthesis and cell wall formation. researchgate.net

A variety of this compound derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. jscimedcentral.comrjptonline.orgresearchgate.net For example, certain 5-phenyl-4-(1H-pyrazol-1-yl)this compound derivatives have shown notable antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. researchgate.netlatamjpharm.org Specifically, compound 5-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)this compound was found to be highly effective against both types of bacteria, while compounds with chloro and nitro substitutions were potent against fungi. researchgate.netlatamjpharm.org Similarly, pyrazole-dimedone hybrids have shown considerable antibacterial and antifungal efficacy. nih.gov

| Compound Series | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| 5-phenyl-4-(1H-pyrazol-1-yl)this compound derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Compound 4d was most effective against bacteria; compounds 4e and 4f showed the most effective antifungal activity. | researchgate.netlatamjpharm.org |

| Pyrazolidine-3, 5-dione Substituted Thiochromene Derivatives | Various bacterial and fungal strains including P. vulgaris, B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Showed good antibacterial activity against various strains. | rjptonline.org |

| Pyrazole-dimedone derivatives | S. aureus, E. faecalis, B. subtilis, C. albicans | Compound 4k was most active against B. subtilis (MIC = 8 µg/L); compound 4o was most active against C. albicans (MIC = 4 µg/L). | nih.gov |

Anticancer and Antitumor Effects

The potential of this compound derivatives as anticancer agents is an active area of research. benthamdirect.comijcrt.org These compounds can exert their antitumor effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. ontosight.airesearchgate.net

Several studies have highlighted the cytotoxic activity of this compound derivatives against various human cancer cell lines. benthamdirect.comresearchgate.netresearchgate.net For instance, pyrazolidine-3,5-dione and 1-phenylpyrazolidine-3,5-dione (B12391) have been shown to significantly decrease the proliferation of MCF-7 breast cancer cells. benthamdirect.com A dose of 40 μM of these compounds resulted in approximately 50% cell death after 24 hours. benthamdirect.com Furthermore, a series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and evaluated for their antiproliferative activities, with compound 4u emerging as the most potent, exhibiting IC50 values ranging from 5.1 to 10.1 μM across different cancer cell lines. researchgate.net This compound was also shown to induce apoptosis in MGC-803 gastric cancer cells through the activation of caspases-9/3 and effectively inhibited tumor growth in a mouse xenograft model. researchgate.net Some fused pyrazole (B372694) derivatives have even shown better anticancer activity against MCF-7 cells than the standard drug doxorubicin. researchgate.net

| Compound Type | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Pyrazolidine-3,5-dione and 1-phenylpyrazolidine-3,5-dione | MCF-7 (Breast Cancer) | A 40 μM dose caused approximately 50% cell death after 24 hours. | benthamdirect.com |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | MGC-803, EC-109, MCF-7, SMMC-7721 | Compound 4u was the most potent (IC50: 5.1-10.1 μM) and induced apoptosis via caspase-9/3 activation. It also inhibited tumor growth in vivo. | researchgate.net |

| Fused pyrazole derivatives | MCF-7 (Breast Cancer) | Four compounds showed lower IC50 values than doxorubicin, indicating superior anticancer activity. | researchgate.net |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549 (Non-small cell lung cancer), HCT116 (Colorectal carcinoma) | Compound 24 demonstrated potent cytotoxicity with IC50 values of 8.21 and 19.56 µM, respectively, and significant EGFR inhibitory activity. | nih.gov |

Antidiabetic and Neuroprotective Effects

This compound derivatives have demonstrated notable potential in the management of diabetes and neurodegenerative diseases. researchgate.netglobalresearchonline.net Certain derivatives of pyrazole-3-one have been investigated for their hypoglycemic activity. nih.gov For instance, a series of pyrazole-3-one compounds were designed and synthesized based on docking studies with previously reported antidiabetic pyrazole compounds. In vivo studies on alloxan-induced diabetic rats revealed that a compound featuring a sulphonamide derivative was the most potent in the series, with metformin (B114582) used as a standard. nih.gov

The link between type 2 diabetes mellitus and neurodegenerative disorders like Alzheimer's and Parkinson's disease has spurred research into repurposing antidiabetic agents for neuroprotection. nih.gov Pyrazoline compounds, a related class, have shown promise as neuroprotective agents. acs.org They are reported to inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation, which are key pathological features of Alzheimer's disease. acs.org Some pyrazoline derivatives have also been found to be effective against Parkinson's disease by targeting MAO B and COMT. acs.org Specifically, certain 2-pyrazoline (B94618) derivatives have been identified as potent cholinesterase inhibitors with neuroprotective effects against Aβ-induced cell toxicity. researchgate.net

The neuroprotective effects of these compounds are often linked to their ability to modulate cerebral insulin (B600854) signaling and target incretin (B1656795) receptors in the brain, which can reduce inflammation, inhibit apoptosis, and prevent toxic protein aggregation. nih.gov

Anticonvulsant Activity

Several this compound and related pyrazoline derivatives have been recognized for their anticonvulsant properties. researchgate.netglobalresearchonline.netacs.orgijrpc.com A study on novel derivatives of bis-pyrazolidine-3,5-dione tethered with a 1,4-dihydropyridine (B1200194) moiety revealed significant anticonvulsant activities. researchgate.net These compounds were tested in both Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced convulsion models and showed noteworthy activity. researchgate.netscirp.org

The pyrrolidine-2,5-dione core, structurally related to this compound, is a well-known pharmacophore for anticonvulsant activity. nih.gov Research has shown that derivatives of this core are active in MES, subcutaneous pentylenetetrazole (scPTZ), and 6-Hz tests. nih.gov The mechanism of action for some of these compounds involves interaction with voltage-gated sodium and calcium channels. nih.gov

The following table summarizes the anticonvulsant activity of selected pyrazolidine-3,5-dione derivatives:

| Compound ID | Anticonvulsant Activity Model | Observations | Reference |

| 3A-3D' | MES and PTZ induced convulsions | Exhibited significant anticonvulsant activities at doses of 200mg/kg and 400mg/kg. | researchgate.net |

| 3B, 3B', 3C' | MES induced convulsions | Showed highly significant activity, comparable to the standard drug Phenytoin. | researchgate.net |

Modulation of Mycobacterium tuberculosis Sensitivity

This compound derivatives have been identified as potential agents for enhancing the sensitivity of Mycobacterium tuberculosis (Mtb) to antimicrobial drugs. researchgate.net The long duration of treatment for tuberculosis is often attributed to the drug tolerance of slow-replicating bacteria. plos.org Signal transduction pathways in Mtb that regulate growth and metabolism in response to stress are crucial for this tolerance. plos.org

Research has shown that pyrazole derivatives can inhibit the growth of M. tuberculosis. nih.govnih.gov For example, a series of 1,3-disubstituted pyrazole derivatives were found to have antitubercular activity, with some compounds showing improved efficacy and favorable safety profiles. nih.gov Another study on 3,5-disubstituted-pyrazoline derivatives identified a compound with potent inhibitory activity against M. tuberculosis H37Ra. nih.gov

Some pyrazole derivatives have been shown to target specific enzymes in Mtb, such as CYP121A1, which is involved in a crucial C-C bond formation. cardiff.ac.uk Imidazole and triazole diarylpyrazole derivatives have demonstrated binding affinity to Mtb CYP121A1 and exhibited antimycobacterial activity. cardiff.ac.uk

Relevance in Alzheimer's Disease Treatment

The role of this compound and its analogs in the treatment of Alzheimer's disease is a growing area of research. arkat-usa.org Bicyclic pyrazolidinones, for instance, have been utilized as drugs to alleviate symptoms of Alzheimer's disease. arkat-usa.org The neuroprotective effects of these compounds are often attributed to their ability to inhibit key enzymes and pathological processes associated with the disease. acs.orgnih.gov

Pyrazoline derivatives have been reported to act as inhibitors of acetylcholinesterase (AChE) and the formation of beta-amyloid (Aβ) plaques, both of which are central to the pathology of Alzheimer's. acs.org Some semi-synthetic derivatives of the alkaloid vasicine, which contain a pyrrolidine (B122466) ring, have shown potential in reducing Aβ1-42 plaque formation and exhibiting cholinesterase inhibitory activity. nih.gov

The following table highlights some pyrazoline derivatives and their activity related to Alzheimer's disease:

| Compound Class | Target | Activity | Reference |

| 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides | Acetylcholinesterase (AChE) | Significant inhibition at the nanomolecular level. | acs.org |

| 1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline | Acetylcholinesterase (AChE) | IC50 value of 0.09 ± 0.004 μM. | acs.org |

| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | Acetylcholinesterase (AChE) | IC50 value of 23.47 ± 1.17 nM. | acs.org |

| 1-[[(4-(2-Dimethylaminoethyl)piperazin-1-yl)-thiocarbamoylthio]acetyl]-3-(2-furyl)-5-(3,4-methylenedioxyphenyl)-2-pyrazoline | Acetylcholinesterase (AChE) | 96.22 ± 1.65% inhibition at 80 μg/mL. | acs.org |

| (E)-2-(2-((3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)-4-(2-(2-bromophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Acetylcholinesterase (AChE) | Significant inhibitory activity. | acs.org |

HIV Integrase Inhibition

This compound derivatives have emerged as a class of compounds with potential as HIV integrase inhibitors. researchgate.net HIV integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. Several this compound derivatives have been designed and evaluated for their ability to inhibit this enzyme.

For example, a this compound derivative designated as compound III has demonstrated activity as an HIV integrase inhibitor. researchgate.net The development of novel inhibitors often involves computational approaches, such as in silico structure-based combinatorial library design, to optimize the scaffold for potent inhibition. nih.gov This has led to the identification of 3-hydroxy-pyran-4-one derivatives with significant HIV-1 integrase inhibitory activity. nih.gov

The discovery of potent HIV-1 integrase inhibitors like Dolutegravir, which features a carbamoyl (B1232498) pyridone scaffold, underscores the importance of heterocyclic compounds in this therapeutic area. nih.gov While not a direct this compound, the structural similarities and the two-metal chelation model used in its design are relevant to the development of other heterocyclic inhibitors. nih.gov Some compounds have shown dual inhibitory action against both HIV-1 integrase and reverse transcriptase RNase H. mdpi.com

Potential as Insecticides, Miticides, and Herbicides

Pyrazolidine-3,5-dione derivatives have been recognized for their potential applications in agriculture as insecticides, miticides, and herbicides. researchgate.net Certain 4-aryl-4-substituted pyrazolidine-3,5-dione derivatives have been patented for their use as active ingredients in such formulations. google.com

Pyrazoline derivatives have also demonstrated useful insecticidal and acaricidal properties, particularly against diptera, coleoptera, lepidoptera, hemiptera, and orthoptera. google.com They can act through contact and direct ingestion and are also effective as soil insecticides. google.com Furthermore, these compounds have shown nematicidal activity against species like Ditylenchus dipsaci and Meloidogyne incognita. google.com

The term "pesticide" encompasses a broad range of substances used to control pests, including insecticides, herbicides, and fungicides. niphm.gov.in The development of new pesticides often involves exploring novel chemical scaffolds like pyrazolidin-3,5-diones to find effective and potentially more environmentally friendly options. researchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. oncodesign-services.com For this compound derivatives, SAR studies have been crucial in identifying the structural features that contribute to their diverse pharmacological effects. nih.gov

In the context of developing potent DNA-PK inhibitors, comprehensive SAR studies on 4-substituted phenylpyrazolidinone derivatives have been conducted. These studies explore how different substituents on the phenyl ring and the pyrazolidinone core affect the inhibitory activity.

For pyrazole derivatives targeting Mycobacterium tuberculosis, SAR studies have led to the identification of compounds with improved antitubercular activity and favorable safety profiles. nih.gov These studies often involve modifying substituents at various positions of the pyrazole ring to enhance potency and reduce toxicity. nih.gov

Similarly, in the development of HIV-1 integrase inhibitors, SAR studies have been instrumental. For instance, the SAR of YC-1, an indazole derivative, and its analogs has been extensively studied to understand the impact of different functional groups on their inhibitory activity. nih.gov These studies have revealed that specific substitutions on the core structure are critical for high potency. nih.gov

The general approach of SAR involves synthesizing and testing a series of structurally related compounds to identify which parts of the molecule are essential for its biological effect, known as the pharmacophore. oncodesign-services.com

Future Research Directions and Emerging Applications

Development of Novel Pyrazolidin-3-one Scaffolds

The inherent versatility of the this compound core structure makes it a prime candidate for the development of new molecular scaffolds with diverse functionalities. Researchers are actively exploring innovative synthetic strategies to create libraries of novel this compound derivatives. These efforts are aimed at generating compounds with enhanced or entirely new biological activities.

A key strategy involves the modular and convergent synthesis of this compound analogs. nih.gov This approach allows for the independent variation and combination of different building blocks, facilitating the rapid generation of a wide array of structurally diverse compounds. nih.gov For instance, a flexible route to analogs of the phytohormone (+)-7-iso-jasmonoyl-l-isoleucine has been developed using four distinct building blocks: a this compound core, an alkyl chain, a linker, and an amino acid. nih.gov This method provides a streamlined pathway to new compounds for in-depth structure-activity relationship (SAR) studies. nih.gov

Furthermore, the synthesis of polysubstituted 3-pyrazolidinones, including chiral and fused bicyclic derivatives, remains an area of intense focus. arkat-usa.orgresearchgate.net These complex structures offer the potential for highly specific interactions with biological targets. arkat-usa.org The development of multi-step synthetic sequences, sometimes performed in a one-pot manner, allows for the creation of intricate molecular architectures that were previously inaccessible. arkat-usa.org The exploration of cascade reactions, such as the Michael/intramolecular transamidation, has also opened up new avenues for synthesizing novel this compound derivatives, including those bearing trifluoromethyl groups. researchgate.net

Recent research has also demonstrated the synthesis of novel bispyrazolidine derivatives through one-pot criss-cross cycloaddition reactions, which have shown promising fungicidal and bactericidal activities. scirp.org The ability to construct such complex molecules highlights the ongoing innovation in synthetic methodologies applied to the this compound scaffold.

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical practices, "green chemistry" principles are being increasingly integrated into the synthesis of this compound derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, making the synthesis process more environmentally friendly.

One notable green method is the use of ball milling, a mechanochemical technique, for the solvent-free synthesis of compounds like 1-(4-chlorophenyl)this compound (B1363979). tandfonline.comtandfonline.comresearchgate.net This method offers several advantages over conventional solution-phase reactions, including milder reaction conditions, the use of weaker bases, and the avoidance of harmful organic solvents. tandfonline.comtandfonline.com

Microwave-assisted synthesis is another green technique being employed for the efficient production of pyrazole (B372694) and its derivatives. nih.gov This method often leads to shorter reaction times and higher yields compared to traditional heating methods. nih.gov Researchers have successfully synthesized novel pyrazole derivatives bearing a 1,2,3-triazole scaffold using microwave irradiation in a key cycloaddition step.

Furthermore, the use of water as a reaction medium and the application of catalytic, multicomponent reactions represent significant strides in the green synthesis of pyrazolone (B3327878) compounds. acs.org These methods are simple, require shorter reaction times, and facilitate easier product separation and purification. acs.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further enhances the efficiency and environmental friendliness of these processes. nih.gov The grindstone method, utilizing a Cu(II)-tyrosinase enzyme as a catalyst under mild conditions, has been successfully employed for the one-pot synthesis of pyrazolidine-3,5-dione (B2422599) derivatives, yielding high percentages of the desired products. researchgate.netplos.org

Advanced Computational Drug Design